Thyroliberin N-ethylamide

Description

Historical Context of Thyrotropin-Releasing Hormone (TRH) Analog Research

The journey into TRH analog research began with the isolation and characterization of TRH itself in 1969, a landmark achievement that earned Roger Guillemin and Andrew V. Schally a shared Nobel Prize in 1977. wikipedia.orginhn.org TRH, a tripeptide (pyroglutamyl-histidyl-proline amide), was the first hypothalamic-releasing hormone to be identified. inhn.orgresearchgate.net Its primary recognized function is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland, thus playing a key role in regulating the hypothalamic-pituitary-thyroid (HPT) axis. wikipedia.orgbioscientifica.com

Soon after its discovery, it became evident that TRH's functions were not confined to the endocrine system. psu.edu Radioimmunoassays revealed its widespread distribution throughout the central nervous system, including the brainstem, spinal cord, and limbic system, with the hypothalamus containing only about a third of the brain's total TRH. inhn.orgbioscientifica.com This widespread presence pointed to its role as a neurotransmitter or neuromodulator involved in a variety of CNS functions, such as arousal, mood, motor control, and pain perception. psu.edu

This realization sparked interest in TRH's therapeutic potential for a range of conditions including depression, schizophrenia, amyotrophic lateral sclerosis (ALS), and spinocerebellar degeneration. wikipedia.orgpsu.edu However, the clinical application of native TRH faced significant hurdles. The peptide has a very short plasma half-life of approximately 6 minutes, is rapidly degraded by enzymes in the blood, and exhibits poor penetration of the blood-brain barrier. wikipedia.orgpsu.edunih.govfrontiersin.org These limitations necessitated the development of more stable and potent analogs that could overcome these pharmacological disadvantages and selectively target the CNS. researchgate.netmdpi.com

Rationale for the Development and Investigation of Thyroliberin N-ethylamide as a TRH Analog

The development of this compound (Taltirelin) was a direct response to the therapeutic limitations of native TRH. frontiersin.org Researchers sought to create an analog with an improved pharmacological profile, specifically enhancing its stability, duration of action, and CNS selectivity. researchgate.net Taltirelin emerged as a highly successful candidate, demonstrating significant advantages over its parent compound.

The key rationales for its development include:

Enhanced Stability and Longer Half-Life : Taltirelin is significantly more stable in blood and brain tissue compared to TRH. nih.gov This resistance to degradation by serum enzymes, such as thyroliberinase, gives it a much longer half-life and duration of effect. wikipedia.orgmdpi.com

Greater CNS Potency and Selectivity : Preclinical studies found Taltirelin's CNS-stimulating actions to be 10 to 100 times more potent and its duration of action about eight times longer than that of TRH. frontiersin.orgresearchgate.netnih.gov It also shows a high affinity for TRH receptors in the brain compared to those in the pituitary gland, which is advantageous for minimizing endocrine side effects. mdpi.com

Oral Bioavailability : Unlike TRH, which requires parenteral administration, Taltirelin is orally active and effective, a significant advantage for long-term therapeutic use. nih.govresearchgate.netnih.gov

These improved characteristics are attributed to its structural modifications, including the addition of an ethylamide group, which enhances its pharmacological properties. smolecule.com The compound effectively mimics TRH by binding to TRH receptors, which are widely distributed in the CNS, and activating various neurotransmitter systems, including the acetylcholine (B1216132), dopamine (B1211576), noradrenaline, and serotonin (B10506) systems. formosalab.compatsnap.com This leads to improved motor function, memory, and other CNS-related activities. nih.govhlbpharma.co.kr

| Property | Thyrotropin-Releasing Hormone (TRH) | This compound (Taltirelin) | Reference |

|---|---|---|---|

| Stability | Rapidly degraded in blood and brain | Highly stable in blood and brain | nih.gov |

| Half-life | Short (approx. 6 minutes in plasma) | Much longer duration of effects | wikipedia.orgwikipedia.org |

| CNS Stimulating Potency | Baseline | ~10-100 times stronger than TRH | researchgate.netnih.gov |

| Duration of CNS Action | Baseline | ~8 times longer-lasting than TRH | researchgate.netnih.gov |

| Endocrine Action | Potent | ~5 times less potent than TRH | nih.gov |

| Oral Bioavailability | Poor | Orally active and efficacious | nih.govnih.gov |

Current Research Paradigms and Emerging Themes in this compound Investigation

Contemporary research on this compound is focused on its application in treating neurodegenerative diseases and other CNS disorders, leveraging its neuroprotective and neuromodulatory effects. wikipedia.orgpatsnap.com

Spinocerebellar Degeneration (SCD): The most extensively researched application for Taltirelin is in the treatment of spinocerebellar degeneration (SCD), a group of rare neurodegenerative diseases characterized by progressive ataxia. patsnap.comhlbpharma.co.kr Clinical trials have demonstrated its efficacy in improving ataxia, particularly in aspects of stance and speech. e-jmd.orgresearchgate.netnih.gov A multicenter, randomized, double-blind, placebo-controlled phase IV study in Korea involving 149 patients found a significant improvement in the primary endpoint—the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) scores—at 24 weeks for the Taltirelin group compared to the placebo group. e-jmd.orgnih.gov Specifically, subscores for "Stance" and "Speech disturbance" were significantly lower in the Taltirelin group. e-jmd.orgresearchgate.netnih.gov

| Parameter | Taltirelin Group (n=75) | Control Group (n=74) | p-value | Reference |

|---|---|---|---|---|

| Change in K-SARA Score at 24 Weeks | -0.51 ± 2.79 | 0.36 ± 2.62 | 0.0321 | researchgate.netnih.gov |

| Change in "Stance" Subscore | -0.04 ± 0.89 | 0.23 ± 0.79 | 0.0270 | e-jmd.orgresearchgate.netnih.gov |

| Change in "Speech Disturbance" Subscore | -0.07 ± 0.74 | 0.18 ± 0.67 | 0.0130 | e-jmd.orgresearchgate.netnih.gov |

Other Neurodegenerative and CNS Disorders: Research is expanding to other conditions.

Parkinson's Disease (PD): Preclinical studies on rat models of PD have shown that Taltirelin can improve locomotor function without inducing dyskinesia. frontiersin.org It was found to elevate the levels of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) in the striatum, suggesting a mechanism for its therapeutic effect. frontiersin.org Further studies demonstrated its ability to protect dopaminergic neurons from neurotoxins like MPTP and rotenone. frontiersin.org

Obstructive Sleep Apnea (OSA): Given TRH's role in stimulating respiratory and motor pathways, Taltirelin is being investigated for OSA. oup.com Preclinical studies in rats show that Taltirelin increases tongue muscle activity, which is critical for maintaining airway patency during sleep. oup.comresearchgate.net Its effects were found to be more sustained than those of TRH. oup.com

Cancer-Related Fatigue (CRF): In mouse models, Taltirelin was found to consistently alleviate fatigue-like behavior induced by chemotherapy, tumor burden, or irradiation. nih.gov This suggests a potential therapeutic role in managing this common and debilitating condition in cancer patients. nih.gov

Spinal Muscular Atrophy: Limited research has also been conducted on its potential benefits for other neurodegenerative disorders like spinal muscular atrophy. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

38982-99-9 |

|---|---|

Molecular Formula |

C18H26N6O4 |

Molecular Weight |

390.4 g/mol |

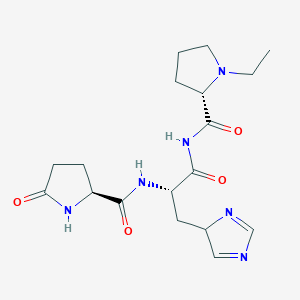

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-ethylpyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H26N6O4/c1-2-24-7-3-4-14(24)18(28)23-17(27)13(8-11-9-19-10-20-11)22-16(26)12-5-6-15(25)21-12/h9-14H,2-8H2,1H3,(H,21,25)(H,22,26)(H,23,27,28)/t11?,12-,13-,14-/m0/s1 |

InChI Key |

WNJHRQYIEOTVOM-LNIMBWABSA-N |

SMILES |

CCN1CCCC1C(=O)NC(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3 |

Isomeric SMILES |

CCN1CCC[C@H]1C(=O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@@H]3CCC(=O)N3 |

Canonical SMILES |

CCN1CCCC1C(=O)NC(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3 |

Synonyms |

N-ethylamide-thyroliberin thyroliberin N-ethylamide thyroliberin N-EtNH2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications for Thyroliberin N Ethylamide

Solid-Phase Peptide Synthesis Strategies for Thyroliberin Backbone Elaboration

The foundation of synthesizing Thyroliberin N-ethylamide and its analogs lies in the robust and versatile methodology of Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. lcms.czsigmaaldrich.com This approach simplifies the purification process as excess reagents and byproducts can be easily washed away after each coupling step. lcms.cz

Two primary strategies are predominantly employed for the SPPS of the thyroliberin backbone: the Fmoc/t-Bu and the Boc/Bzl strategies.

Fmoc/t-Bu Strategy: This is currently the most widely used method for SPPS. seplite.combeilstein-journals.org It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. seplite.comnih.gov The side chains of trifunctional amino acids are protected by acid-labile groups such as tert-butyl (t-Bu). seplite.combeilstein-journals.org The synthesis cycle involves the deprotection of the Fmoc group with a weak base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid. seplite.com The process is repeated until the desired peptide sequence is assembled. The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are achieved simultaneously using a strong acid, commonly trifluoroacetic acid (TFA). seplite.combeilstein-journals.org The use of an acid-sensitive linker on the resin, such as the Wang resin, is characteristic of this strategy. seplite.com

Boc/Bzl Strategy: This classical approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. beilstein-journals.org The Boc group is removed at each step with a moderately strong acid like TFA, while the final cleavage from the resin and removal of side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF). beilstein-journals.org

The choice between these strategies depends on the specific sequence and desired modifications of the thyroliberin analog. The Fmoc/t-Bu strategy is often favored due to its milder deprotection conditions for the Nα-amino group, which can be advantageous for sensitive sequences. seplite.com

Targeted Ethylamide Modification and Derivatization Approaches

A key structural feature of this compound is the ethylamide group at the C-terminus, which replaces the natural prolinamide. This modification is crucial for its enhanced biological activity and stability. The introduction of the ethylamide moiety can be achieved through several synthetic routes, often integrated into the SPPS workflow.

One direct approach involves the use of a specialized resin that is pre-loaded with ethylamine (B1201723). For instance, ethyl indole (B1671886) AM resins are commercially available and can be used to initiate the synthesis. researchgate.net The first amino acid of the peptide sequence is then coupled to the resin-bound ethylamine, and the peptide chain is elongated using standard SPPS protocols. Upon cleavage from the resin, the peptide is released with the C-terminal ethylamide already in place. researchgate.net

Alternatively, the ethylamide group can be introduced post-synthesis. This would involve synthesizing the fully protected peptide acid and then coupling it with ethylamine in solution after cleavage from the resin. However, this method can be less efficient and may require additional purification steps.

Further derivatization of the this compound backbone can be performed to explore structure-activity relationships. Modifications can be introduced at the N-terminus, the C-terminus, or on the side chains of the amino acid residues. For example, the pyroglutamyl residue at the N-terminus can be substituted with other cyclic or acyclic moieties. nih.govacs.org Similarly, the central histidine residue can be replaced with other amino acids to probe the importance of the imidazole (B134444) ring for receptor binding and biological activity. google.com

Purification and Characterization Techniques for Research-Grade Compounds

Following synthesis and cleavage from the solid support, the crude peptide product contains the desired compound along with various impurities such as truncated or deletion sequences, and residual protecting groups. Therefore, rigorous purification and characterization are essential to obtain research-grade this compound and its analogs.

Purification: The most powerful and widely used technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czoxfordglobal.com This method separates the target peptide from impurities based on differences in their hydrophobicity. lcms.cz The crude peptide mixture is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA is used to elute the components. lcms.cz Fractions are collected and analyzed for purity.

Other purification techniques that can be employed, often in conjunction with RP-HPLC, include:

Solid-Phase Extraction (SPE): This can be used for initial cleanup of the crude peptide or for counterion exchange. mdpi.comresearchgate.net

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be useful for removing very large or very small impurities.

Characterization: Once purified, the identity and purity of the synthetic peptide must be confirmed using a combination of analytical techniques:

Mass Spectrometry (MS): This is a fundamental tool for determining the molecular weight of the peptide. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the most common MS techniques used for peptide analysis. ijsra.net They provide a precise mass measurement that can confirm the correct amino acid sequence and the presence of any modifications.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. oxfordglobal.com The peptide is injected onto a calibrated column, and the area of the main peak relative to the total area of all peaks is used to calculate the purity percentage.

Amino Acid Analysis (AAA): This technique involves hydrolyzing the peptide into its constituent amino acids and then quantifying them. This confirms the amino acid composition of the synthetic peptide.

Design and Synthesis of Novel this compound Analogs for Structure-Activity Relationship Studies

The design and synthesis of novel analogs of this compound are crucial for understanding its structure-activity relationship (SAR). By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its pharmacological effects.

Modifications can be made at all three positions of the tripeptide backbone as well as the C-terminal amide. Studies have shown that the integrity of the C-terminal region is often critical for the biological activity of TRH analogs. nih.gov For instance, some C-terminal modifications can lead to a loss of activity, while others can enhance potency or selectivity for specific TRH receptor subtypes. nih.govresearchgate.net

The following table summarizes some examples of TRH analogs with various modifications and their reported effects on biological activity, providing insights into the SAR of this class of compounds.

| Analog | Modification | Reported Biological Activity/Finding | Reference |

| This compound | C-terminal Prolinamide replaced with N-ethylamide | Enhanced stability and potency compared to TRH. | - |

| RX77368 (L-pyroglutamyl-L-histidyl-3,3-dimethylprolinamide) | C-terminal Proline modification | Ineffective in improving motor recovery after spinal cord injury, suggesting the importance of the C-terminal structure. nih.gov | nih.gov |

| CG3703 (montirelin) | N-terminal pyroglutamyl modification | Significantly improved motor recovery after spinal cord injury, indicating that N-terminal modifications can be well-tolerated. nih.gov | nih.gov |

| pGlu-Asn-Pro-NH2 | Histidine replaced with Asparagine | Acts as a competitive inhibitor of pyroglutamyl-peptidase II, an enzyme that degrades TRH. portlandpress.com | portlandpress.com |

| C-terminally extended Glp-Asn-Pro-NH2 analogs | Addition of hydrophobic amino acids to the C-terminus | Resulted in highly potent inhibitors of pyroglutamyl-peptidase II. portlandpress.com | portlandpress.com |

| Pyroglutamyl-histidyl-proline thioamide | C-terminal amide replaced with a thioamide group | Showed receptor-binding affinity and TSH-releasing activity very similar to native TRH. nih.gov | nih.gov |

These studies highlight that even subtle changes to the chemical structure of this compound can have profound effects on its biological activity. The continued design and synthesis of novel analogs, coupled with robust purification and characterization, will undoubtedly lead to a deeper understanding of the molecular pharmacology of this important class of synthetic peptides.

Molecular and Cellular Pharmacology of Thyroliberin N Ethylamide

Thyrotropin-Releasing Hormone Receptor (TRHR) Binding and Selectivity Profiles

The interaction of Thyroliberin N-ethylamide with TRH receptors is the initiating step for its pharmacological effects. This interaction is characterized by its nature as an agonist and its specific binding profile across different receptor subtypes.

This compound acts as an agonist at the Thyrotropin-Releasing Hormone Receptor (TRHR). smolecule.com As an analogue of TRH, its mechanism involves binding to and activating the receptor, mimicking the effects of the endogenous ligand. smolecule.comnih.gov The binding of an agonist like TRH to the TRHR occurs within a binding pocket located in the transmembrane domain of the receptor. nih.gov

Structural studies of the human TRHR in complex with TRH reveal that the ligand's binding initiates a conformational change in the receptor. nih.gov This change involves key residues, such as the "toggle-switch" residue W2796.48, which propagates the activation signal to the intracellular surface of the receptor, leading to G-protein coupling. nih.gov Agonist binding and subsequent receptor activation are the prerequisites for initiating the downstream signaling cascades that mediate the hormone's physiological effects. nih.govnih.gov

Multiple subtypes of the TRH receptor have been identified, with TRHR1 and TRHR2 being the most characterized. nih.gov In humans, only the TRHR1 subtype is present. nih.govebi.ac.uk Other mammals, such as rodents, express both TRHR1 and TRHR2. ebi.ac.uk Both of these receptor subtypes have a similar high affinity for the endogenous ligand TRH and couple to the same primary signaling pathway. nih.gov

While this compound is known to be an agonist at TRH receptors, specific data detailing its binding affinities (Ki) or potency (EC50) at TRHR1 versus TRHR2, and whether it exhibits ligand-biased signaling, are not available in the existing literature. Ligand-biased signaling refers to the ability of an agonist to preferentially activate one of several downstream signaling pathways coupled to a single receptor. The potential for this compound to act as a biased agonist remains an area for further investigation.

Intracellular Signal Transduction Cascades Mediated by this compound

Upon agonist binding, the activated TRH receptor engages with intracellular signaling molecules to transmit its signal. This process involves a well-defined cascade starting with G-protein coupling and leading to the activation of various downstream effectors.

The TRH receptor classically couples to G-proteins of the Gq/11 family. nih.govnih.govebi.ac.uk This interaction is a hallmark of TRHR signaling and is insensitive to pertussis toxin. ebi.ac.uk Upon activation by an agonist, the TRHR facilitates the exchange of GDP for GTP on the alpha subunit of the Gq/11 protein. nih.gov This leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer, with both components capable of activating downstream effector molecules. nih.gov Following agonist-induced coupling, both the TRH receptor and the G11α subunit are internalized into clathrin-coated vesicles as part of the signaling and receptor regulation process. nih.gov

The primary effector enzyme activated by the Gαq/11 subunit is Phospholipase C (PLC). nih.govebi.ac.uk Activated PLC catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This leads to a rapid, transient increase in intracellular calcium concentration, which is a key signal for many cellular responses. medchemexpress.com DAG, in turn, remains in the plasma membrane where it, along with the increased intracellular calcium, activates Protein Kinase C (PKC). nih.gov

The elevation of intracellular calcium and the activation of PKC lead to the stimulation of further downstream kinase cascades. TRH receptor signaling is known to involve the activation of Mitogen-Activated Protein Kinases (MAPK) and Calcium/Calmodulin-Dependent Protein Kinases (CAMK). nih.gov These kinases phosphorylate a wide array of cellular proteins, including transcription factors, thereby modulating gene expression and mediating many of the long-term cellular effects of TRH and its analogues. nih.gov

Table of Key Signaling Proteins

| Protein Class | Specific Protein | Role in TRH Receptor Signaling |

| Receptor | Thyrotropin-Releasing Hormone Receptor (TRHR) | Binds this compound; activates G-proteins. |

| G-Protein | Gαq/11 | Couples to the activated TRHR; activates Phospholipase C. |

| Effector Enzyme | Phospholipase C (PLC) | Hydrolyzes PIP2 into IP3 and DAG. |

| Second Messenger | Inositol 1,4,5-trisphosphate (IP3) | Mobilizes intracellular calcium from the endoplasmic reticulum. |

| Second Messenger | Diacylglycerol (DAG) | Activates Protein Kinase C at the plasma membrane. |

| Downstream Kinase | Protein Kinase C (PKC) | Phosphorylates target proteins to elicit cellular responses. |

| Downstream Kinase | Mitogen-Activated Protein Kinase (MAPK) | Involved in regulating gene expression and cell growth. |

| Downstream Kinase | Ca2+/Calmodulin-Dependent Protein Kinase (CAMK) | Mediates cellular responses to calcium signals. |

Lack of Specific Research Data on this compound Precludes Analysis of Receptor Regulation Dynamics

A thorough review of scientific literature reveals a significant gap in the specific research concerning the molecular and cellular pharmacology of this compound, particularly regarding its mechanisms of receptor regulation, desensitization, and internalization. While extensive data exists for the parent compound, Thyrotropin-Releasing Hormone (TRH), and its interaction with TRH receptors, this information cannot be directly extrapolated to this compound without dedicated studies on this specific analog.

The regulation of TRH receptors is a well-documented process involving a cascade of molecular events following agonist binding. This typically includes receptor phosphorylation by G protein-coupled receptor kinases (GRKs), subsequent binding of β-arrestins, and internalization of the receptor-ligand complex via clathrin-coated vesicles. nih.govfrontiersin.org This process of desensitization is crucial for modulating the cellular response to TRH. Following internalization, the receptor can either be recycled back to the cell membrane or targeted for degradation. nih.gov

However, the specific dynamics of these processes—such as the rate of desensitization, the affinity for GRKs and β-arrestins, and the kinetics of internalization and recycling—are highly dependent on the structure of the ligand. Different TRH analogs have been shown to exhibit varied efficacies and potencies, which can influence the downstream regulatory events. researchgate.net

Without studies specifically investigating this compound, it is not possible to provide a scientifically accurate account of its unique pharmacological profile in receptor regulation. Key data points that are currently unavailable for this compound include:

Phosphorylation patterns: The specific serine and threonine residues on the TRH receptor that are phosphorylated upon binding of this compound.

β-arrestin recruitment: The affinity and kinetics of β-arrestin binding to the this compound-receptor complex.

Internalization rates: Quantitative data on the speed and extent of receptor internalization following exposure to this compound.

Receptor trafficking: The post-internalization fate of the receptor, whether it predominantly recycles or undergoes degradation.

Due to the absence of this specific information in the scientific literature, a detailed and accurate article on the "Mechanisms of Receptor Regulation: Desensitization and Internalization Dynamics" for this compound cannot be generated at this time. To maintain scientific accuracy and adhere to the specific scope of the requested subject, any discussion would be purely speculative. Further research is required to elucidate the molecular and cellular pharmacology of this particular compound.

Preclinical Pharmacodynamics and in Vivo Biological Activities of Thyroliberin N Ethylamide

In Vitro Pharmacological Characterization in Cellular and Tissue Models

Stability and Enzymatic Degradation Profiles in Biological Homogenates

A significant advantage of Taltirelin over native TRH is its enhanced stability. frontiersin.org TRH is rapidly degraded by enzymes in the blood and brain, limiting its therapeutic potential. scispace.comgoogle.com Taltirelin, however, was designed to be more resistant to this enzymatic degradation. scispace.com While TRH is susceptible to cleavage by peptidases, leading to a short half-life, Taltirelin's modified structure provides greater stability. google.com

Studies in rat cerebral and pituitary homogenates have shown that while Taltirelin can be degraded, its resistance to hydrolysis is a key factor in its prolonged CNS effects compared to TRH. frontiersin.org The primary enzyme responsible for TRH degradation is pyroglutamyl peptidase I (PAPI). dcu.ie The stability of compounds like Taltirelin is often assessed by their resistance to such enzymes. In vitro stability studies using mouse brain homogenates are a common method to evaluate the half-life of TRH analogs. google.com

Functional Assays in Reporter Cell Lines and Primary Cell Cultures

Functional assays are crucial for characterizing the pharmacological activity of Taltirelin at the cellular level. Taltirelin acts as a superagonist at TRH receptors, meaning it elicits a stronger response than TRH itself. medchemexpress.com

In reporter gene assays, which measure the activation of a specific signaling pathway, Taltirelin's activity can be quantified. These assays often utilize cell lines like HEK293 cells transfected with a reporter gene linked to a response element for a particular signaling pathway, such as the NF-κB pathway. springermedizin.de The activity is measured by the expression of the reporter, often a luciferase enzyme. springermedizin.de

In primary cell cultures, such as rat primary midbrain neurons and SH-SY5Y neuroblastoma cells, Taltirelin has demonstrated neuroprotective effects. medchemexpress.comfrontiersin.org For instance, at a concentration of 5 μM, Taltirelin has been shown to increase the viability of these cells when exposed to neurotoxins like MPP+ and rotenone. medchemexpress.comfrontiersin.org It achieves this by reducing the production of reactive oxygen species (ROS) and inhibiting apoptosis. frontiersin.orgresearchgate.net Western blot analysis in SH-SY5Y cells has confirmed that Taltirelin can prevent the elevation of cleaved caspase-3, an indicator of apoptosis, and reduce levels of phosphorylated tau and α-synuclein fragments, which are associated with neurodegenerative diseases. medchemexpress.com Furthermore, Taltirelin has been observed to stimulate an increase in cytosolic Ca2+ concentration with an EC50 value of 36 nM. medchemexpress.com

| Assay Type | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Reporter Gene Assay | HEK293 cells | Quantifies signaling pathway activation (e.g., NF-κB) via reporter gene expression. | springermedizin.de |

| Cell Viability Assay | SH-SY5Y neuroblastoma cells, primary rat midbrain neurons | Taltirelin (5 μM) increased cell viability in the presence of neurotoxins (MPP+, rotenone). | medchemexpress.comfrontiersin.org |

| Apoptosis Assay | SH-SY5Y cells | Prevented the elevation of cleaved caspase-3. | medchemexpress.com |

| Western Blot Analysis | SH-SY5Y cells | Reduced levels of p-tau and α-synuclein fragments. | |

| Calcium Mobilization Assay | Not specified | Stimulated an increase in cytosolic Ca2+ with an EC50 of 36 nM. | medchemexpress.com |

Central Nervous System (CNS) Effects in Non-Human Animal Models

Taltirelin exhibits potent and long-lasting effects on the central nervous system, which have been extensively studied in various animal models. tocris.comfrontiersin.org

Modulation of Neurotransmitter Systems (e.g., Cholinergic, Dopaminergic, GABAergic, Noradrenergic)

A primary mechanism of Taltirelin's action in the CNS is its ability to modulate multiple neurotransmitter systems. formosalab.com By binding to TRH receptors, it activates downstream signaling pathways that lead to the increased release of several key neurotransmitters. patsnap.com

Cholinergic System: Taltirelin enhances the release of acetylcholine (B1216132) in the cerebral cortex. nih.gov This effect is believed to contribute to its analeptic (arousal-promoting) and cognitive-enhancing properties. nih.govmdpi.com

Dopaminergic System: The compound promotes the synthesis and release of dopamine (B1211576) in brain regions like the hippocampus and striatum. frontiersin.org Microdialysis studies in rats have shown that Taltirelin gently and persistently increases dopamine levels. researchgate.netfrontiersin.org This dopaminergic modulation is implicated in its ability to improve motor function. frontiersin.org

Noradrenergic and Serotonergic Systems: Taltirelin also activates noradrenaline and serotonin (B10506) nervous systems, contributing to its broad spectrum of CNS effects. formosalab.com

GABAergic System: The influence of Taltirelin extends to the GABAergic system, which is involved in regulating neuronal excitability. mdpi.com

Influence on Neuronal Excitability and Synaptic Plasticity

Taltirelin has been shown to influence the excitability of neurons. In rats, it has been demonstrated to activate hypoglossal motor neurons, which is relevant for muscle activity in the upper airway. The compound's ability to modulate neurotransmitter systems directly impacts synaptic transmission and plasticity. For example, the enhanced release of acetylcholine and dopamine can lead to long-term changes in synaptic strength and neuronal circuits.

Assessment of Analeptic and Arousal-Promoting Activities

Taltirelin possesses significant analeptic and arousal-promoting properties. patsnap.comfrontiersin.org This is one of the most well-documented CNS effects of TRH and its analogs. mdpi.com

In animal models, Taltirelin has been shown to shorten the duration of pentobarbital-induced sleep, a common test for analeptic activity. frontiersin.orgmdpi.com Its duration of action in this regard is reported to be about eight times longer than that of TRH. frontiersin.org Studies in rats using electroencephalography (EEG) and electromyography (EMG) have demonstrated that systemic administration of Taltirelin increases wakefulness and suppresses non-REM sleep. researchgate.netnih.gov This is accompanied by increased muscle tone, for example, in the trapezius muscle during non-REM sleep. nih.gov These arousal-promoting effects are linked to its ability to activate various neurotransmitter systems involved in wakefulness. mdpi.com

| CNS Effect | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Neurotransmitter Modulation | Rats | Increased release of acetylcholine, dopamine, noradrenaline, and serotonin. | patsnap.comformosalab.com |

| Analeptic Activity | Mice, Rats | Shortened duration of pentobarbital-induced sleep; longer duration of action than TRH. | frontiersin.orgmdpi.com |

| Arousal Promotion | Rats | Increased wakefulness, suppressed non-REM sleep, and increased muscle tone. | researchgate.netnih.gov |

| Motor Function | Rats (Parkinson's disease model) | Improved locomotor function. | researchgate.netfrontiersin.org |

Neuroprotective and Neurorestorative Effects in Experimental Models of Neurological Impairment

Thyroliberin N-ethylamide, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), has demonstrated notable neuroprotective and neurorestorative properties in various preclinical models of neurological damage. These effects are attributed to its ability to mitigate neuronal damage and promote recovery processes within the central nervous system (CNS).

Research indicates that TRH and its analogs can offer neuroprotection in conditions such as neurodegenerative diseases and brain injury. frontiersin.orgnih.govresearchgate.net The administration of TRH analogs has been shown to prevent memory impairment induced by factors like chronic ethanol (B145695) administration or brain lesions in animal models. frontiersin.org Specifically, certain analogs have been found to reduce cognitive deficits, protect against neuronal damage from excitotoxicity, and decrease motor decline and neuronal loss in models of neurodegenerative conditions. frontiersin.org

The neuroprotective mechanisms are multifaceted. For instance, thymosin beta 4 (Tβ4), a regenerative peptide with effects that can be compared to TRH analogs, has been shown to reduce apoptosis in neuronal cells. nih.gov It also promotes neurorestorative processes like neurogenesis. nih.govresearchgate.net In models of traumatic brain injury, delayed treatment with Tβ4 has been shown to maintain neuroprotection and foster neurorestorative effects. nih.gov This includes enhancing cell proliferation and neurogenesis in the hippocampus, a brain region crucial for memory. nih.gov

Studies have shown that TRH analogs can be effective even when administered after the initial injury. For example, Tβ4 treatment initiated 6 hours post-injury in rats with traumatic brain injury significantly improved functional recovery, reduced lesion volume, and decreased hippocampal cell loss. nih.gov These findings underscore the potential of TRH analogs like this compound to not only protect neurons from immediate damage but also to support the brain's intrinsic repair mechanisms.

Behavioral Effects Beyond Analeptic Activity (e.g., Locomotor Activity, Anticonvulsant, Antidepressant-like Activities)

Beyond its well-known analeptic (arousal-promoting) effects, this compound and other TRH analogs exhibit a range of other behavioral effects in animal models, including modulation of locomotor activity, and demonstrating anticonvulsant and antidepressant-like properties. nih.govcore.ac.uknih.gov

Locomotor Activity: TRH is known to increase motor activity when administered intracisternally. core.ac.uk However, the effects can be site-specific within the brain. For instance, when injected into the medial septum, TRH did not produce significant changes in locomotor activity, in contrast to other substances like bicuculline (B1666979) methiodide (BICM) which caused a major increase. core.ac.uk This suggests that the influence of TRH analogs on locomotor activity is complex and depends on the specific neural circuits engaged.

Anticonvulsant Activity: Several TRH analogs have been reported to possess anticonvulsant properties. nih.govupm.edu.my This has been attributed to the presence of an imidazole (B134444) moiety in their structure, which is also found in various other compounds with anticonvulsant activity. researchgate.net The anticonvulsant effects of some plant extracts containing various phytochemicals, including alkaloids and flavonoids, have also been noted, suggesting a broad range of chemical structures can influence seizure thresholds. scielo.br

Antidepressant-like Activities: TRH and its analogs have shown antidepressant-like effects in rodent models of depression. nih.govmdpi.com These effects are often assessed using tests such as the Porsolt's swim test, where a decrease in immobility time is indicative of an antidepressant-like effect. mdpi.com Some TRH analogs have demonstrated the ability to maintain analeptic potency while showing a loss of potency in models testing antidepressant-like effects, suggesting a potential for developing analogs with selective actions. mdpi.com The antidepressant effects of many tricyclic antidepressants are linked to their ability to block the reuptake of neurotransmitters like serotonin and norepinephrine. mayoclinic.org While the exact mechanisms of TRH analogs may differ, their influence on various neurotransmitter systems likely contributes to their antidepressant-like profile. nih.gov

Endocrine and Metabolic System Modulation in Animal Models

This compound, as a TRH analog, influences the endocrine and metabolic systems, primarily through its interaction with the Hypothalamic-Pituitary-Thyroid (HPT) axis and its subsequent effects on thermoregulation and energy balance.

The HPT axis is a critical neuroendocrine system that regulates metabolism. wikipedia.orgnumberanalytics.com The process begins in the hypothalamus, which releases TRH in response to low circulating levels of thyroid hormones (T3 and T4). wikipedia.org TRH then travels to the anterior pituitary gland, stimulating it to produce and secrete thyroid-stimulating hormone (TSH). wikipedia.orgyoutube.com TSH, in turn, acts on the thyroid gland to promote the synthesis and release of T3 and T4. youtube.com

This compound mimics the action of endogenous TRH, binding to TRH receptors on the anterior pituitary cells. smolecule.com This binding stimulates the synthesis and secretion of TSH. smolecule.comfrontiersin.org The released TSH then travels through the bloodstream to the thyroid gland, where it binds to TSH receptors on thyroid follicular cells. youtube.com This interaction stimulates all the steps of thyroid hormone biosynthesis and secretion. youtube.com

The regulation of the HPT axis is a classic example of a negative feedback loop. numberanalytics.comfrontiersin.org When levels of T3 and T4 in the blood increase, they inhibit the secretion of both TRH from the hypothalamus and TSH from the pituitary gland. wikipedia.orgyoutube.com This ensures that thyroid hormone levels are maintained within a narrow, optimal range. numberanalytics.com this compound's primary action is to initiate this cascade by stimulating the pituitary, thereby influencing the entire HPT axis. smolecule.com

The modulation of the HPT axis by this compound has significant downstream effects on thermoregulation and energy homeostasis. Thyroid hormones are principal regulators of the body's metabolic rate. mdpi.com They influence key metabolic pathways that control energy expenditure. mdpi.com

The paraventricular nucleus of the hypothalamus (PVH) is a key site for integrating metabolic information and controlling energy balance. utoledo.edu TRH-producing neurons in the PVH play a crucial role in the anorexigenic (appetite-suppressing) and catabolic (energy-expending) aspects of energy homeostasis. utoledo.edu By stimulating the release of thyroid hormones, this compound contributes to these effects.

Comparative Pharmacological Efficacy with Endogenous TRH and Other Analogs

The pharmacological efficacy of this compound is best understood when compared to endogenous TRH and other synthetic analogs. A key feature of many TRH analogs, including those with an ethylamide modification, is their enhanced stability compared to the natural hormone. smolecule.com Endogenous TRH is rapidly degraded in the blood by an enzyme called thyroliberinase, which limits its therapeutic potential. nih.govresearchgate.net The modification in this compound makes it more resistant to this degradation, potentially leading to improved pharmacokinetic properties. smolecule.comnih.gov

In terms of receptor binding and potency, the relationship is complex. For instance, in vitro studies with the analog RX77368 (di-methyl proline TRH) showed that it had a lower binding affinity to TRH receptors in pituitary cells compared to TRH itself. nih.gov However, in vivo, RX77368 is more potent, which is likely due to its greater metabolic stability. nih.gov This highlights that receptor affinity alone does not always predict in vivo efficacy.

Different TRH analogs can also exhibit varying degrees of efficacy at the receptor level. Some analogs have been found to be "super-agonists," meaning they are more efficacious at stimulating TRH receptors than TRH itself. researchgate.net Interestingly, the apparent efficacy of these analogs was inversely related to their potency, with lower affinity analogs showing higher efficacy. researchgate.net

Furthermore, some analogs are designed to have selective effects. For example, [Glu2]TRH shares many of the central nervous system effects of TRH, such as analeptic and neuroprotective activities, but is devoid of TSH-releasing activity. nih.gov This separation of CNS and endocrine effects is a significant goal in the development of TRH analogs for neurological applications. google.com Another analog, taltirelin, shows high affinity for TRH receptors in the brain but low affinity for those in the pituitary, which is advantageous for avoiding endocrine side effects. mdpi.com

The table below summarizes the comparative aspects of this compound, TRH, and other analogs.

| Feature | Endogenous TRH | This compound | Other TRH Analogs (e.g., RX77368, [Glu2]TRH, Taltirelin) |

| Stability | Rapidly degraded by thyroliberinase nih.govresearchgate.net | Enhanced stability due to ethylamide modification smolecule.com | Generally more stable than TRH mdpi.comnih.gov |

| Receptor Binding | High affinity to pituitary and CNS receptors nih.govnih.gov | Binds to TRH receptors smolecule.com | Variable; some have lower affinity than TRH in vitro nih.gov |

| In Vivo Potency | Limited by rapid degradation nih.gov | Potentially higher than TRH due to stability smolecule.com | Often higher than TRH due to stability nih.gov |

| Selectivity | Acts on both CNS and pituitary google.com | Acts on the HPT axis smolecule.com | Can be designed for CNS selectivity, lacking endocrine effects nih.govmdpi.com |

Structure Activity Relationship Sar Studies of Thyroliberin N Ethylamide and Its Derivatives

Impact of N-ethylamide Modification on Receptor Affinity and Functional Activity

The substitution of the terminal amide group of TRH with an N-ethylamide moiety is a critical modification that significantly influences the compound's interaction with TRH receptors (TRH-R) and its subsequent biological activity. This change directly impacts the C-terminus of the peptide, a region known to be important for receptor binding. oup.com

The functional consequence of the N-ethylamide modification is often an increase in the duration of action. For instance, treatment with N-ethylmaleimide (NEM), a thiol-alkylating agent, has been shown to alter the affinity of receptors for their agonists by modifying critical thiol groups, suggesting that such chemical modifications can lock the receptor in a specific conformational state. nih.govrupress.org While NEM acts differently, the principle of covalent modification highlights how changes at the molecular level, such as the N-ethylamide substitution, can lead to profound changes in functional activity, often resulting in prolonged or more potent signaling compared to the parent TRH molecule.

Research on various analogs demonstrates that even subtle changes to the C-terminal amide can have a profound effect on the affinity and selectivity of the ligand. For example, in a series of homologous carboxylic acid derivatives of a thyroid receptor ligand, increasing the chain length from formic to acetic to propionic acid had a significant impact on both binding affinity and receptor isoform selectivity. nih.gov This underscores the sensitivity of the receptor's binding pocket to the C-terminal structure.

Table 1: Impact of C-Terminal Modification on TRH Analog Activity This table is illustrative, based on general findings in the literature regarding TRH analog modifications.

| Compound | C-Terminal Group | General Impact on Receptor Affinity | General Impact on Metabolic Stability |

|---|---|---|---|

| Thyroliberin (TRH) | -NH₂ | Baseline | Low |

| Thyroliberin N-ethylamide | -NH-CH₂CH₃ | Maintained or slightly altered | Increased |

| Taltirelin | Substituted imidazole (B134444) | High | High |

| TRH-acid | -OH | Significantly reduced | Variable |

Elucidation of Key Pharmacophoric Elements for TRHR Agonism and Selectivity

The development of potent and selective TRH receptor agonists hinges on a clear understanding of the key pharmacophoric elements required for molecular recognition and activation. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov For TRH and its analogs, including this compound, three primary pharmacophoric groups have been identified: the pyroglutamate (B8496135) ring, the central imidazole ring of histidine (or a bioisosteric replacement), and the C-terminal amide. uniroma1.it

The Pyroglutamyl (pGlu) Moiety: This N-terminal residue is crucial for activity. Its cyclic structure provides conformational rigidity. Modifications here, such as replacing it with pyridinium-containing moieties, have been explored to enhance metabolic stability and brain delivery, though this can sometimes lead to a loss of potency. mdpi.com

The Central Histidyl (His) Residue: The imidazole side chain of histidine is a key pharmacophoric element. Its size, shape, and hydrogen-bonding capacity are critical for high-affinity binding. oup.com Many successful analogs, such as Taltirelin, replace the imidazole ring with other heterocyclic systems (e.g., a thiazole (B1198619) ring) to improve stability and modulate activity. acs.org The ability of these replacements to mimic the electronic and steric properties of the imidazole ring is essential for retaining TRHR agonism.

The C-Terminal Prolinamide (-Pro-NH₂): This group, which includes the N-ethylamide in the case of this compound, is vital for anchoring the ligand in the receptor binding pocket. The terminal amide group is a key hydrogen bond donor. uniroma1.it The proline ring introduces a specific kink in the peptide backbone, orienting the C-terminal amide correctly for receptor interaction. The N-ethylamide modification alters the lipophilicity and hydrogen-bonding pattern at this position, contributing to changes in the pharmacological profile.

Pharmacophore models are often developed using computational methods like the HypoGen algorithm, which identifies common chemical features among active compounds. plos.org Such models for TRH agonists typically feature hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions corresponding to the key residues. tandfonline.comresearchgate.net Selectivity between TRH-R1 (primarily associated with hormonal effects) and TRH-R2 (linked to CNS effects) can be achieved by fine-tuning these pharmacophoric elements to exploit subtle differences in the receptor subtypes' binding pockets. nih.govingentaconnect.com

Design of Analogs with Differentiated Pharmacological Profiles (e.g., CNS vs. Hormonal Activities)

A major goal in the development of TRH analogs has been the separation of the desired CNS effects from the endocrine (hormonal) activities mediated by the pituitary gland. ingentaconnect.comnih.gov This is driven by the distinct distribution of TRH receptor subtypes, with TRH-R1 being more related to endocrine functions and TRH-R2 to CNS actions. acs.orgnih.gov Designing analogs with selectivity for TRH-R2 is a key strategy for developing CNS-active drugs without significant hormonal side effects. ingentaconnect.com

Several strategies have been employed to create analogs with differentiated profiles:

Modification of the Central Histidine Residue: Replacing the histidine with unnatural amino acids or different heterocyclic rings has been a fruitful approach. For example, Taltirelin, an orally active analog, has potent and long-lasting CNS-stimulating effects with relatively weaker thyrotropin (TSH) releasing activity. frontiersin.org Analogs where histidine is replaced by neutral aliphatic amino acids have shown a complete dissociation of CNS effects from TSH-releasing activity. nih.gov

Modification of the N-terminus: Replacing the N-terminal pyroglutamyl residue with moieties like pyridinium (B92312) has been investigated to create brain-targeting prodrugs. mdpi.comrsc.org This approach can sometimes lead to a selective preservation of certain CNS activities over others. mdpi.com

Conformational Restriction: Introducing conformational constraints into the peptide backbone or side chains can lock the molecule into a specific three-dimensional shape that is preferentially recognized by one receptor subtype over another. This can be achieved by using cyclic structures or replacing parts of the peptide backbone with a non-peptide framework. uniroma1.itvanderbilt.edu

These design strategies have led to the synthesis of numerous analogs with distinct pharmacological profiles. nih.gov For example, some analogs show potent analeptic (stimulant) activity with reduced antidepressant-like effects, indicating that different CNS activities of TRH can also be dissociated. mdpi.com

Table 2: Pharmacological Profiles of Selected TRH Analogs

| Analog | Key Structural Modification | Primary Pharmacological Profile | Reference |

|---|---|---|---|

| Taltirelin (TA-0910) | His replaced by a substituted imidazole moiety | Potent & long-lasting CNS effects; weaker hormonal activity | nih.govfrontiersin.org |

| Montirelin (CG-3703) | His replaced by N-((4-oxo-2-azetidinyl)carbonyl)-L-histidyl | Enhanced CNS activity | nih.gov |

| Rovatirelin | pGlu replaced with an oxooxazolidine-carbonyl moiety; His with thiazolyl-alanine | Orally effective with CNS effects | acs.org |

| pGlu-Nva-Pro-NH₂ | His replaced by Norvaline (Nva) | Strong anticataleptic (CNS) effect with no TSH-releasing activity | nih.gov |

Conformational Analysis and Molecular Modeling in SAR Investigations

Conformational analysis and molecular modeling are indispensable tools in modern drug design, providing critical insights into the three-dimensional structures of ligands and their interactions with target receptors. nih.govupc.edu In the context of this compound and its derivatives, these techniques are used to rationalize observed SAR and to guide the design of new, more potent, and selective analogs. grantome.com

Conformational Analysis: The biological activity of a flexible molecule like a peptide analog is determined by its "bioactive conformation"—the specific 3D shape it adopts when bound to the receptor. vanderbilt.edu Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the solution conformations of these analogs. mcmaster.caresearchgate.net By comparing the preferred conformations of active and inactive compounds, researchers can deduce the likely bioactive conformation. For TRH analogs, conformational studies have highlighted the importance of a specific turn structure, influenced by the proline residue, for proper presentation of the pharmacophoric groups. mcmaster.ca

Molecular Modeling and 3D-QSAR: Molecular modeling allows for the visualization of how a ligand like this compound might fit into the binding pocket of a TRH receptor model. nih.gov This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. acs.org Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), go a step further by relating the 3D steric and electrostatic fields of molecules to their activity. nih.govuef.fi These models create contour maps that highlight regions where modifying the molecule (e.g., adding or removing bulky or charged groups) is likely to increase or decrease activity, providing a powerful predictive tool for designing new analogs. nih.govresearchgate.net Such studies have been instrumental in refining the pharmacophore models for TRH agonists and in understanding the structural basis for their receptor subtype selectivity. nih.govgrantome.com

Mechanistic Basis for Potential Research Applications of Thyroliberin N Ethylamide in Preclinical Models

Neuropharmacological Research Tools for TRH Receptor System Probing

Thyroliberin N-ethylamide, also known as Taltirelin, is a potent research tool for investigating the intricacies of the TRH receptor system. patsnap.com While it exhibits a lower binding affinity for the human TRH receptor (TRH-R) compared to TRH, it functions as a superagonist, demonstrating higher intrinsic efficacy in stimulating the inositol-1,4,5-trisphosphate/calcium second messenger pathway. frontiersin.orgnih.gov This superagonistic activity may contribute to its pronounced CNS effects. frontiersin.orgnih.gov

The enhanced stability of this compound in blood and its ability to penetrate the blood-brain barrier more effectively than TRH make it a superior compound for in vivo studies. frontiersin.orgnih.gov These properties allow for a more sustained and potent activation of central TRH receptors, facilitating research into the downstream effects of receptor activation on various neurotransmitter systems. nih.gov Studies have shown that its binding to TRH receptors, which are widely distributed throughout the CNS, activates multiple neurotransmitter systems, including acetylcholine (B1216132), dopamine (B1211576), noradrenaline, and serotonin (B10506). This broad neurochemical modulation makes it an invaluable tool for dissecting the role of the TRH system in complex behaviors and neurological functions.

Table 1: Comparative Receptor and CNS Activity Profile

| Feature | This compound (Taltirelin) | Thyrotropin-Releasing Hormone (TRH) |

| Receptor Binding Affinity | Lower than TRH nih.govfrontiersin.org | Higher than Taltirelin nih.govfrontiersin.org |

| Signaling Efficacy | Higher intrinsic efficacy (Superagonist) frontiersin.orgnih.gov | Standard agonist |

| CNS Activity | More potent and longer-lasting frontiersin.org | Less potent and shorter duration frontiersin.org |

| Blood-Brain Barrier Penetration | Higher frontiersin.orgnih.gov | Lower frontiersin.orgnih.gov |

| Stability in Blood | More stable frontiersin.orgnih.gov | Less stable frontiersin.orgnih.gov |

Investigating Neurodegenerative Processes and Potential Modulation Strategies

In preclinical models of neurodegenerative diseases, particularly Parkinson's disease (PD), this compound has demonstrated significant neuroprotective effects. frontiersin.orgnih.gov Research in both cellular and animal models of PD has shown that this compound can protect dopaminergic neurons from neurotoxicity. frontiersin.orgnih.gov

In vitro studies using SH-SY5Y cells and primary rat midbrain neurons have revealed that this compound can reduce the generation of reactive oxygen species (ROS) induced by neurotoxins like MPP+ and rotenone, thereby mitigating apoptosis and enhancing cell viability. nih.govmedchemexpress.com Furthermore, it has been observed to lower the levels of phosphorylated tau (p-tau) and asparagine endopeptidase (AEP) cleavage products, which are implicated in the pathology of neurodegenerative disorders. nih.gov

Animal studies using MPTP-induced and rotenone-induced PD mouse models have corroborated these findings. Administration of this compound was found to improve locomotor function and preserve dopaminergic neurons in the substantia nigra. nih.gov The compound also led to a downregulation of p-tau and pathological fragments of α-synuclein in the substantia nigra and striatum. nih.gov Mechanistically, it is suggested that this compound exerts its neuroprotective effects by inhibiting monoamine oxidase-B (MAO-B), reducing oxidative stress, and preventing AEP activation and its subsequent pathological cleavage of tau and α-synuclein. nih.govresearchgate.net Recent studies have also indicated that it can upregulate the expression of the TRH receptor on striatal GABAergic neurons, activating a signaling pathway that induces the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. researchgate.netnih.gov

Table 2: Neuroprotective Effects of this compound in Preclinical PD Models

| Model System | Key Findings | Reference |

| SH-SY5Y cells (in vitro) | Reduced MPP+ and rotenone-induced ROS, apoptosis, and p-tau levels. nih.govmedchemexpress.com | nih.gov, medchemexpress.com |

| Primary rat midbrain neurons (in vitro) | Rescued cell viability from neurotoxin-induced apoptosis. nih.gov | nih.gov |

| MPTP-induced PD mice (in vivo) | Improved locomotor function and preserved dopaminergic neurons. frontiersin.orgnih.gov | frontiersin.org, nih.gov |

| Rotenone-induced PD mice (in vivo) | Ameliorated behavioral disturbances. frontiersin.org | frontiersin.org |

| Hemi-PD rats (in vivo) | Upregulated TRHR expression and induced tyrosine hydroxylase expression in striatal neurons. researchgate.netnih.gov | researchgate.net, nih.gov |

Exploring Mechanisms Underlying Psychiatric and Neurological Conditions in Animal Models

The central effects of this compound extend to its potential application in studying the mechanisms of psychiatric and neurological conditions. smolecule.com Its ability to modulate multiple neurotransmitter systems makes it a relevant tool for investigating disorders where these systems are dysregulated, such as depression and anxiety. frontiersin.orgnih.gov

TRH itself has been noted to have antidepressant-like effects, and its analogs are explored for similar properties. frontiersin.orgnih.gov In preclinical screening tests for antidepressant action, such as the forced swim test, TRH has shown positive responses. nih.gov Given that this compound has more potent and prolonged central actions than TRH, it is a valuable compound for exploring the role of the TRH system in mood regulation. frontiersin.orgfrontiersin.org Animal models of depression, such as those induced by chronic stress, often involve alterations in the hypothalamic-pituitary-adrenal (HPA) axis and neurotransmitter function, pathways that can be modulated by this compound. nih.govscielo.br

Furthermore, its application in models of cancer-related fatigue, a condition with significant neuropsychiatric dimensions, highlights its utility. researchgate.net In mouse models of chemotherapy-induced, radiation-induced, and tumor-burden-related fatigue, this compound was shown to reverse fatigue-like behavior, an effect mediated through the TRH1 receptor. researchgate.net This suggests its potential for investigating the neurobiological underpinnings of fatigue and related symptoms in various disease states.

Applications in Endocrine Physiology and Metabolic Research

This compound's primary biological activity is similar to that of TRH, which is a key regulator of the hypothalamic-pituitary-thyroid (HPT) axis. smolecule.comnih.gov TRH, secreted by the hypothalamus, stimulates the anterior pituitary to release thyroid-stimulating hormone (TSH), which in turn stimulates the thyroid gland to produce thyroid hormones (T3 and T4). wikipedia.orgnjmonline.nl These hormones are critical for regulating metabolism throughout the body. njmonline.nl

While this compound was designed to have more potent CNS effects and relatively lower TSH-releasing activity compared to TRH, it still interacts with the HPT axis. frontiersin.orgfrontiersin.org This makes it a useful tool for studying the feedback mechanisms within this axis. smolecule.comwikipedia.org For instance, it can be used to investigate how supraphysiological stimulation of TRH receptors affects pituitary TSH release and subsequent thyroid hormone production. smolecule.com Research has also explored its effects on glucose metabolism, a process influenced by thyroid hormones. nih.gov By using a stable analog like this compound, researchers can create sustained activation of TRH pathways to study the downstream effects on metabolic processes, including insulin (B600854) sensitivity and glucose kinetics, in various physiological and pathological states like diabetes. researchgate.net

Advanced Research Methodologies and Analytical Techniques for Thyroliberin N Ethylamide Studies

Quantitative Receptor Binding Assays (e.g., Radioligand Binding Assays)

Quantitative receptor binding assays are fundamental in characterizing the interaction of Thyroliberin N-ethylamide with its target receptors, primarily the TRH receptors (TRH-R1 and TRH-R2). imrpress.comresearchgate.net Radioligand binding assays are a common approach within this category. nih.govrevvity.comlabome.com These assays utilize a radioactively labeled ligand, such as [3H]MeTRH, to quantify the binding affinity and density of receptors in a given tissue or cell preparation. researchgate.netnih.gov

In a typical saturation binding experiment, increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached. revvity.comlabome.com The amount of bound radioactivity is then measured to determine the total binding. Non-specific binding is assessed in the presence of a high concentration of an unlabeled competitor ligand, and specific binding is calculated by subtracting the non-specific binding from the total binding. revvity.comsci-hub.se From these data, two key parameters can be derived: the maximum number of binding sites (Bmax), which reflects the receptor density, and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. revvity.comsci-hub.se

Competition binding assays are used to determine the affinity of unlabeled compounds, such as this compound, for the receptor. In these experiments, a fixed concentration of radioligand is co-incubated with varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific radioligand binding is known as the IC50 value. This value can then be converted to an inhibition constant (Ki) to reflect the affinity of the unlabeled ligand. sci-hub.se

| Assay Type | Parameter Measured | Description | Typical Radioligand |

|---|---|---|---|

| Saturation Binding | Bmax, Kd | Determines receptor density and radioligand affinity. | [3H]MeTRH |

| Competition Binding | IC50, Ki | Determines the affinity of an unlabeled ligand. | [3H]MeTRH |

In Vitro Functional Assays (e.g., Calcium Mobilization, cAMP Accumulation Assays)

In vitro functional assays are crucial for determining the biological activity of this compound after it binds to its receptor. These assays measure the downstream signaling events initiated by receptor activation.

Calcium Mobilization Assays: TRH receptors are primarily coupled to Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC). frontiersin.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. frontiersin.orgfrontiersin.org Calcium mobilization assays utilize fluorescent calcium indicators to measure these changes in intracellular calcium levels upon stimulation with this compound, providing a direct measure of its agonistic activity. nih.gov

cAMP Accumulation Assays: While TRH receptors predominantly signal through the Gq/11 pathway, they can also couple to other G proteins and modulate cyclic adenosine (B11128) monophosphate (cAMP) levels. imrpress.comfiu.edu cAMP accumulation assays measure the ability of this compound to either stimulate or inhibit the production of cAMP. These assays are important for understanding the full spectrum of signaling pathways that can be activated by this compound. nih.gov The potency of a compound in these functional assays is often expressed as the EC50 value, which is the concentration required to elicit 50% of the maximum response.

| Assay Type | Signaling Pathway | Measured Response | Key Proteins Involved |

|---|---|---|---|

| Calcium Mobilization | Gq/11 | Increase in intracellular Ca2+ | Phospholipase C, Inositol Trisphosphate |

| cAMP Accumulation | Gs/Gi | Changes in intracellular cAMP levels | Adenylate Cyclase |

Biochemical Assays for Enzyme Activity and Peptide Degradation (e.g., Pyroglutamate (B8496135) Aminopeptidases)

The biological activity of peptides like this compound is terminated by enzymatic degradation. Biochemical assays are employed to study the susceptibility of this compound to degrading enzymes, particularly pyroglutamate aminopeptidases (PAPs). nih.govtakarabio.com There are two main types of PAPs: PAP-I, a cytosolic enzyme, and PAP-II, a membrane-bound ectoenzyme also known as TRH-degrading ectoenzyme (TRH-DE). nih.gov

These assays typically involve incubating this compound with a preparation of the enzyme or a tissue homogenate known to contain the enzyme. nih.gov The degradation of the peptide over time is then monitored using techniques such as high-performance liquid chromatography (HPLC) or radiometric methods if a radiolabeled version of the peptide is used. nih.govunam.mx By analyzing the degradation products, researchers can identify the cleavage sites and determine the rate of degradation. The ethylamide modification in this compound is designed to enhance its stability against these peptidases compared to the native TRH. smolecule.com

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined from these assays, providing quantitative information about the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov

Electrophysiological Recording Techniques in Neuronal Preparations

Electrophysiological techniques are used to directly measure the effects of this compound on the electrical activity of neurons. acnp.orginmed.fr These methods can be applied to various neuronal preparations, including cultured neurons, brain slices, and in vivo recordings in anesthetized or behaving animals. acnp.orgfrontiersin.org

Extracellular recordings can monitor the firing rate of one or more neurons in response to the application of this compound. inmed.fr For instance, studies have shown that TRH can inhibit neuronal activity in the nucleus accumbens. nih.gov By applying the compound and observing changes in neuronal firing, researchers can understand its functional impact on specific neural circuits. For example, TRH has been shown to modulate the excitatory actions of glutamate (B1630785) and acetylcholine (B1216132) in cortical neurons. imrpress.comimrpress.com

In Vivo Animal Behavioral and Physiological Paradigms

To understand the physiological and potential therapeutic effects of this compound, researchers utilize a variety of in vivo animal models. These paradigms assess the compound's impact on behavior and physiological functions.

Behavioral Paradigms: These can include tests for antidepressant-like activity (e.g., forced swim test, tail suspension test), anxiolytic or anxiogenic effects (e.g., elevated plus maze), and effects on learning and memory (e.g., passive avoidance test). imrpress.comnih.gov For instance, TRH and its analogs have been shown to ameliorate disturbances in passive avoidance learning in animal models. nih.gov

Physiological Paradigms: These involve measuring physiological parameters such as body temperature, metabolic rate, and food intake. imrpress.com For example, TRH administration has been shown to decrease food intake in rodents. imrpress.com These studies provide crucial information about the systemic effects of this compound and its potential as a therapeutic agent.

Molecular Biology Techniques for Receptor Expression and Signaling Pathway Analysis

Molecular biology techniques are indispensable for studying the expression of TRH receptors and dissecting the intricate signaling pathways activated by this compound.

Receptor Expression: Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and in situ hybridization can be used to quantify the mRNA levels of TRH-R1 and TRH-R2 in different tissues and cell types. plos.org This helps to identify the primary sites of action for this compound.

Signaling Pathway Analysis: To investigate the signaling cascades, researchers can use techniques such as Western blotting to detect the phosphorylation of key signaling proteins like ERK1/2, which is part of the MAP kinase pathway stimulated by TRH. plos.org Reporter gene assays are also commonly used. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is activated by a specific signaling pathway. plos.org For example, a cyclic AMP response element (CRE)-luciferase reporter can be used to measure the activation of the cAMP pathway. nih.gov Furthermore, techniques like siRNA-mediated knockdown of specific signaling proteins can be used to determine their necessity in the signaling cascade initiated by this compound. plos.org

Advanced Imaging Techniques for Cellular and Molecular Characterization (e.g., Confocal Fluorescence Imaging)

Advanced imaging techniques provide high-resolution visualization of the cellular and molecular events following the application of this compound.

Confocal Fluorescence Imaging: This technique allows for the creation of high-resolution, three-dimensional images of cells and tissues. nih.gov It is particularly useful for visualizing the subcellular localization of fluorescently tagged receptors or signaling proteins. embl.org For instance, confocal microscopy can be used to track the internalization of TRH receptors from the cell surface into endosomes following agonist stimulation, a process known as desensitization. frontiersin.org

Fluorescence Resonance Energy Transfer (FRET): FRET is a technique that can be used to measure the proximity of two fluorescently labeled molecules. embl.org It can be applied to study protein-protein interactions in real-time within living cells, such as the interaction between an activated TRH receptor and its downstream signaling partners like β-arrestin. frontiersin.org

Future Research Directions and Unanswered Questions Regarding Thyroliberin N Ethylamide

Identification of Novel TRH Receptor Subtypes or Accessory Proteins

The classical understanding of TRH action is mediated through two primary G protein-coupled receptors (GPCRs), TRHR1 and TRH-R2. nih.gov However, the potential existence of other receptor subtypes or accessory proteins that could modulate the activity of Thyroliberin N-ethylamide remains an open and intriguing question.

Future research should focus on:

Exploring the existence of TRH-R3: While a third TRH receptor subtype (TRHR3) has been identified in non-mammalian vertebrates like chickens and Xenopus laevis, its presence and function in mammals are still under investigation. scienceopen.comnih.gov Studies have shown that chicken TRHR3 can be potently activated by TRH and stimulates multiple signaling pathways. scienceopen.comnih.govresearchgate.net However, the binding affinity of Xenopus TRHR3 to TRH is considerably lower than the other two receptors, raising questions about its functional role. scienceopen.com Further research is needed to determine if a mammalian ortholog of TRHR3 exists and if it interacts with this compound.

Investigating receptor heterocomplexes: The formation of hetero-oligomers between different TRH receptor subtypes (e.g., TRHR1 and TRHR2) or with other GPCRs could create binding sites and signaling platforms with unique pharmacological properties. nih.gov It is plausible that this compound exhibits differential affinity and efficacy for such receptor complexes, which are not present in cellular models expressing only a single receptor subtype. nih.gov

Identifying accessory proteins: The interaction of TRH receptors with other cellular proteins could influence ligand binding, receptor trafficking, and signal transduction. Future studies should aim to identify such accessory proteins and determine how they might specifically modulate the effects of this compound.

Elucidating the Full Spectrum of this compound-Mediated Intracellular Signaling Pathways

The intracellular signaling pathways initiated by TRH and its analogs are complex and not fully elucidated. While the activation of the phospholipase C (PLC) pathway leading to inositol (B14025) phosphate (B84403) (IP) accumulation and calcium mobilization is a well-established mechanism, other signaling cascades are also implicated. nih.govresearchgate.net

Key areas for future investigation include:

Beyond the canonical PLC pathway: Research indicates that TRH receptors can also couple to other G proteins, such as those involved in the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways. nih.gov The extent to which this compound engages these alternative pathways compared to endogenous TRH needs to be systematically investigated. For instance, some TRH analogs have been shown to stimulate cyclic AMP formation. nih.gov

Biased agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is highly relevant. nih.gov It is possible that this compound acts as a biased agonist at TRH receptors, which could explain some of its unique pharmacological effects.

Receptor internalization and desensitization: The rate of receptor internalization and desensitization can significantly impact the duration and intensity of signaling. oup.com Studies comparing the effects of this compound and TRH on these processes would provide valuable insights into their distinct temporal signaling profiles. TRH-R2, for example, has been shown to internalize more rapidly and exhibit greater agonist-induced down-regulation than TRH-R1. oup.com

Understanding Long-Term Effects and Neuroadaptive Changes in Target Systems

Much of the current knowledge about TRH analogs comes from acute studies. The long-term consequences of sustained or intermittent exposure to this compound on target systems, particularly in the central nervous system (CNS), are largely unknown.

Future research should address:

Neuroadaptive changes in gene expression: Chronic administration of TRH analogs could lead to lasting changes in the expression of genes involved in neurotransmission, neuroprotection, and synaptic plasticity. researchgate.net Investigating these neuroadaptive changes is crucial for understanding the potential for tolerance, sensitization, or long-lasting therapeutic effects.

Impact on neuronal plasticity: Enhanced endocannabinoid signaling, which can be influenced by some antidepressant treatments, is known to increase cellular plasticity and neurotrophin expression. researchgate.net Exploring whether this compound induces similar long-term changes in neuronal structure and function is a critical area for future studies.

Modulation of neuroendocrine axes: While this compound is designed to have reduced effects on the hypothalamic-pituitary-thyroid (HPT) axis compared to TRH, its long-term impact on this and other neuroendocrine systems requires thorough investigation. nih.gov

Development of Targeted Delivery Systems for Enhanced Research Utility

The utility of this compound as a research tool could be significantly enhanced by the development of methods for its targeted delivery to specific tissues or cell types. researchgate.net

Future directions in this area include:

Brain-targeting prodrugs: The development of bioprecursor prodrugs that can cross the blood-brain barrier and are then converted to the active this compound within the CNS would be a major advancement. researchgate.net This approach would allow for the selective investigation of its central effects while minimizing peripheral actions.